molecular formula C10H19N3O2 B7175225 N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide

N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide

Cat. No.: B7175225
M. Wt: 213.28 g/mol
InChI Key: MYRCBPMEGJVWLH-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a piperidine ring substituted with a methylamino and an oxoethyl group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where the piperidine ring is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction, where the piperidine derivative is treated with an acyl chloride or anhydride in the presence of a base like pyridine.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-methyl-1-[2-(methylamino)-2-hydroxyethyl]piperidine-3-carboxamide.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-methyl-1-[2-(dimethylamino)-2-oxoethyl]piperidine-3-carboxamide
  • N-ethyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide
  • N-methyl-1-[2-(methylamino)-2-oxoethyl]pyrrolidine-3-carboxamide

Comparison: N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and pharmacokinetic profiles, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-11-9(14)7-13-5-3-4-8(6-13)10(15)12-2/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRCBPMEGJVWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCC(C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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